molecular formula C11H12BrN5OS B2568433 2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 697787-28-3

2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B2568433
CAS No.: 697787-28-3
M. Wt: 342.22
InChI Key: VCXKFAZBMMYBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences

Preparation Methods

The synthesis of 2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves multiple steps. The process typically begins with the chemical modification of 3-bromobenzoic acid. The steps are as follows :

    Conversion of 3-bromobenzoic acid to methyl-3-bromobenzoate: This is achieved through esterification.

    Transformation to 3-bromobenzohydrazide: The ester is then converted to the corresponding hydrazide.

    Cyclization to form the triazole ring: The hydrazide undergoes cyclization to form the 1,2,4-triazole derivative.

    Coupling with electrophiles: The triazole intermediate is then coupled with various electrophiles to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide include other triazole derivatives such as:

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5OS/c1-17-10(7-3-2-4-8(12)5-7)15-16-11(17)19-6-9(18)14-13/h2-5H,6,13H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXKFAZBMMYBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.